![molecular formula C14H15N7 B1461814 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941867-98-7](/img/structure/B1461814.png)
3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C14H15N7 and its molecular weight is 281.32 g/mol. The purity is usually 95%.
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Biological Activity
3-Phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique fused ring system comprising a triazole and pyrimidine moiety along with a piperazine substituent. Its molecular formula is with a molecular weight of 281.32 g/mol. The structural characteristics contribute to its interaction with various biological targets, which is crucial for its pharmacological potential .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound demonstrated an IC50 value of approximately 8.47 µM after 72 hours of treatment, indicating substantial growth inhibition .
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Molecular docking studies suggest that it can effectively bind to specific enzymes implicated in cancer and other diseases. For example:
Enzyme | Binding Affinity (kcal/mol) | Biological Implication |
---|---|---|
Kinase A | -9.5 | Potential for targeted cancer therapy |
Dipeptidyl Peptidase IV | -8.0 | Implications in diabetes management |
These interactions highlight the compound's versatility as a pharmacological agent .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals several critical features that enhance its biological activity:
- Piperazine Moiety : Enhances solubility and receptor binding.
- Triazole Ring : Contributes to the compound's ability to interact with various biological targets.
- Phenyl Group : Influences the lipophilicity and overall bioactivity.
Comparative studies with similar compounds have shown how modifications to these groups can affect potency and selectivity .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of this compound:
Study on Anticancer Efficacy
A recent study assessed the anticancer efficacy of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 8.47 | Apoptosis induction |
HepG2 | 12.34 | Cell cycle arrest |
A549 | 10.56 | Inhibition of migration |
These results underscore the compound's potential as a lead candidate for further development in cancer therapeutics .
In Vivo Studies
In vivo experiments using animal models have also shown promising results in terms of tumor reduction and overall survival rates when treated with this compound. These findings support its further investigation in clinical settings.
Scientific Research Applications
Anticancer Potential
Research indicates that 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth. The mechanism of action often involves the modulation of signaling pathways and the induction of apoptosis in cancer cells.
Enzyme Inhibition
The compound has also been studied for its role as an inhibitor of various enzymes that are crucial in disease processes. For instance, it has shown promise as an inhibitor of kinases and other enzymes linked to cancer progression and metabolic disorders. Molecular docking studies have revealed how structural modifications can enhance or diminish the biological activity of this compound.
Interaction Studies
Interaction studies utilizing molecular docking simulations have demonstrated that this compound can effectively bind to specific receptors and enzymes. These studies help elucidate the compound's mechanisms of action and provide insights into potential modifications for improved efficacy.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. The triazolopyrimidine core is first constructed via cyclization or Dimroth rearrangement of precursor heterocycles. Piperazine substitution at the 7-position is achieved through nucleophilic aromatic substitution or coupling reactions under reflux conditions. Catalysts like palladium on carbon (Pd/C) or copper iodide are often used to enhance reaction efficiency. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility and reactivity .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Characterization employs a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy : Validates functional groups (e.g., triazole ring vibrations at ~1090 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions and piperazine integration.
- HPLC/MS : Ensures purity and molecular weight confirmation.
- X-ray Crystallography (if applicable): Resolves 3D conformation .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Kinase or protease assays to evaluate binding affinity.
- Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antitumor potential.
- Receptor Binding : Radioligand displacement assays for cannabinoid receptor affinity (noted in related triazolopyrimidines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or substituent effects. To address this:
- Standardize Assay Conditions : Use identical cell lines, buffer systems, and incubation times.
- Comparative SAR Studies : Systematically modify substituents (e.g., phenyl vs. tolyl groups) to isolate activity trends. For example, 3-ethyl analogs show enhanced antitumor activity over methyl derivatives .
- Meta-Analysis : Cross-reference data from orthogonal studies (e.g., in vitro vs. in vivo models) .
Q. What structural modifications enhance target selectivity and reduce off-target effects?
- Methodological Answer :
- Piperazine Optimization : Introduce electron-withdrawing groups (e.g., chloro) to improve receptor binding specificity .
- Triazole Ring Substitutions : Fluorine or methoxy groups at the phenyl ring enhance metabolic stability and membrane permeability .
- Prodrug Strategies : Esterification of carboxylic acid derivatives (e.g., ethyl esters) can modulate bioavailability .
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated analogs to identify interacting proteins.
- Transcriptomic Profiling : RNA-seq to map gene expression changes post-treatment.
- Molecular Dynamics Simulations : Model interactions with target receptors (e.g., cannabinoid CB2) to predict binding modes .
Q. Data Contradiction Analysis
Q. Why do similar triazolopyrimidines exhibit divergent solubility profiles?
- Methodological Answer : Solubility discrepancies stem from substituent polarity. For instance:
- Hydrophilic Groups (e.g., piperazine): Increase aqueous solubility.
- Hydrophobic Groups (e.g., benzyl): Enhance lipid bilayer penetration but reduce solubility.
- Quantitative Analysis : Use Hansen solubility parameters (HSPs) to predict solvent compatibility .
Q. How to validate conflicting reports on metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Compare hepatic clearance rates across species (e.g., human vs. rat liver microsomes).
- Isotope Labeling : Track metabolite formation via LC-MS.
- CYP Enzyme Inhibition Studies : Identify metabolic pathways contributing to instability .
Q. Experimental Design Considerations
Q. What controls are essential in cytotoxicity assays for this compound?
- Methodological Answer :
- Positive Controls : Known cytotoxic agents (e.g., doxorubicin).
- Vehicle Controls : DMSO or ethanol at equivalent concentrations.
- Cell Viability Assays : Combine MTT and ATP-luminescence for cross-validation.
- Dose-Response Curves : Use 8–10 concentrations to calculate IC₅₀ values accurately .
Q. How to optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield consistency.
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for efficiency.
- Solvent Optimization : Switch from DMF to acetonitrile for easier purification .
Properties
IUPAC Name |
3-phenyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-2-4-11(5-3-1)21-14-12(18-19-21)13(16-10-17-14)20-8-6-15-7-9-20/h1-5,10,15H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCGNVHLJCNIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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